molecular formula C13H13FN4O3 B2739614 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034396-72-8

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2739614
CAS No.: 2034396-72-8
M. Wt: 292.27
InChI Key: IWXOFNFHUNYAIB-UHFFFAOYSA-N
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Description

The chemical compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a versatile material used in scientific research. Its unique structure enables various applications, from drug discovery to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine moiety, and the attachment of the isoxazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
  • (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
  • (3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Uniqueness

Compared to similar compounds, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c14-9-6-15-13(16-7-9)20-10-2-1-5-18(8-10)12(19)11-3-4-17-21-11/h3-4,6-7,10H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXOFNFHUNYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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